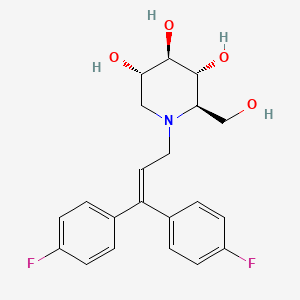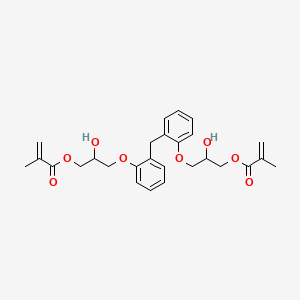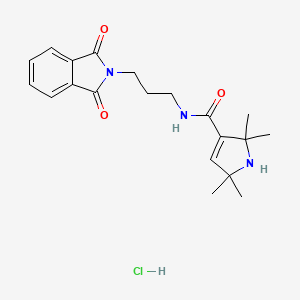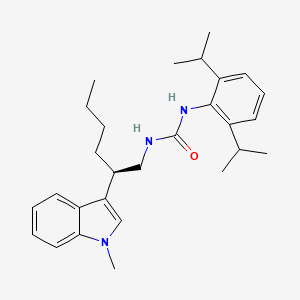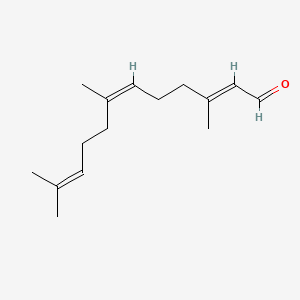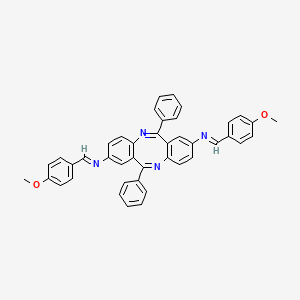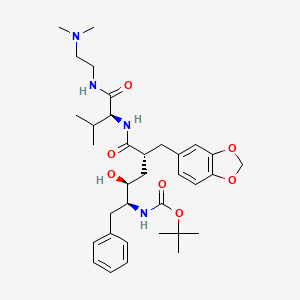
2,5,8,14-Tetraazapentadecan-15-oic acid, 10-(1,3-benzodioxol-5-ylmethyl)-12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,8,14-Tetraazapentadecan-15-oic acid, 10-(1,3-benzodioxol-5-ylmethyl)-12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a multifaceted structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the preparation of the core structure, followed by the introduction of various functional groups through reactions such as esterification, hydroxylation, and benzodioxole formation. Each step must be carefully controlled to ensure the correct stereochemistry and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include purification steps such as crystallization or chromatography to isolate the desired product from any by-products or impurities.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dioxo groups can be reduced to hydroxyl groups.
Substitution: The benzodioxole group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the dioxo groups would produce diols.
科学的研究の応用
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved would require detailed study through techniques such as molecular docking or biochemical assays.
類似化合物との比較
Similar Compounds
2,5,8,14-Tetraazapentadecan-15-oic acid derivatives: Compounds with similar core structures but different functional groups.
Benzodioxole-containing compounds: Molecules that include the benzodioxole moiety, which may have similar reactivity and applications.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical properties and biological activities compared to similar compounds.
特性
CAS番号 |
181038-60-8 |
|---|---|
分子式 |
C34H50N4O7 |
分子量 |
626.8 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S,5R)-5-(1,3-benzodioxol-5-ylmethyl)-6-[[(2S)-1-[2-(dimethylamino)ethylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C34H50N4O7/c1-22(2)30(32(41)35-15-16-38(6)7)37-31(40)25(17-24-13-14-28-29(19-24)44-21-43-28)20-27(39)26(18-23-11-9-8-10-12-23)36-33(42)45-34(3,4)5/h8-14,19,22,25-27,30,39H,15-18,20-21H2,1-7H3,(H,35,41)(H,36,42)(H,37,40)/t25-,26+,27+,30+/m1/s1 |
InChIキー |
YSQWKWIUGACZOY-VEAWFHDZSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCCN(C)C)NC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC(C)C(C(=O)NCCN(C)C)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


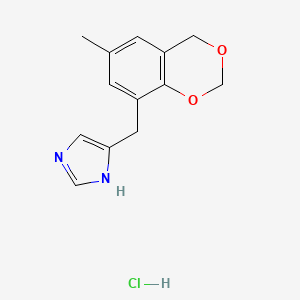



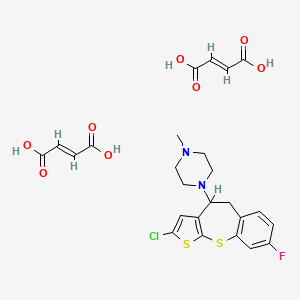
![5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid](/img/structure/B12765454.png)
